molecular formula C15H31NO6Si B13355438 (2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate

(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate

Cat. No.: B13355438
M. Wt: 349.49 g/mol
InChI Key: OZZMGMSUEYWJEO-NEPJUHHUSA-N
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Description

(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate is a complex organic compound with the molecular formula C15H31NO6Si

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate typically involves the protection of amino and hydroxyl groups followed by the introduction of the trimethylsilyl group. One common method involves the reaction of PHN-AA-OH with dicyclohexylamine in dichloromethane at 0°C, followed by the addition of SEMCl or TIPSCl and stirring at 0°C for 12 hours. The product is then purified by flash chromatography using petroleum ether and ethyl acetate as eluents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents, and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the tert-butoxycarbonyl protecting group.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) can be used to remove the trimethylsilyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would yield the deprotected amino alcohol.

Scientific Research Applications

(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: It can be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate involves its interaction with specific molecular targets. The trimethylsilyl group provides steric protection, while the tert-butoxycarbonyl group protects the amino group from unwanted reactions. These protective groups can be selectively removed under specific conditions, allowing for targeted reactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
  • (2S,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
  • Boc-D-Thr-Ome

Uniqueness

What sets (2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate apart from similar compounds is the presence of the trimethylsilyl group, which provides unique steric and electronic properties. This makes it particularly useful in selective reactions where protection of specific functional groups is required.

Properties

Molecular Formula

C15H31NO6Si

Molecular Weight

349.49 g/mol

IUPAC Name

2-trimethylsilylethoxymethyl (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C15H31NO6Si/c1-11(17)12(16-14(19)22-15(2,3)4)13(18)21-10-20-8-9-23(5,6)7/h11-12,17H,8-10H2,1-7H3,(H,16,19)/t11-,12+/m1/s1

InChI Key

OZZMGMSUEYWJEO-NEPJUHHUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)OCOCC[Si](C)(C)C)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C(C(=O)OCOCC[Si](C)(C)C)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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